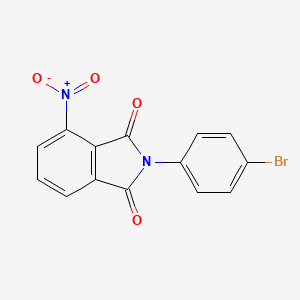

2-(4-Bromophenyl)-4-nitroisoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-4-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrN2O4/c15-8-4-6-9(7-5-8)16-13(18)10-2-1-3-11(17(20)21)12(10)14(16)19/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGHLTBUPZIPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-Nitrophthalic Anhydride with 4-Bromoaniline

The most direct route involves the condensation of 4-nitrophthalic anhydride with 4-bromoaniline under acidic or basic conditions. This method leverages the nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbons of the anhydride, forming a phthalimide intermediate. Subsequent cyclization under thermal or catalytic conditions yields the target compound.

Reaction Conditions :

- Solvent : Glacial acetic acid or dimethylformamide (DMF)

- Catalyst : Sodium acetate (for acid-catalyzed condensation) or triethylamine (for base-mediated reactions)

- Temperature : 80–120°C for 6–12 hours

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one carbonyl group, forming a mono-amide intermediate. Intramolecular cyclization then occurs, facilitated by the elimination of water, to generate the isoindoline-1,3-dione core. The nitro group at the 4-position of the phthalic anhydride ensures regioselectivity, while the 4-bromophenyl group is introduced via the aniline precursor.

Yield Optimization :

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

For higher regiocontrol, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling , can introduce the 4-bromophenyl group after constructing the nitroisoindoline core.

Example Protocol :

- Synthesize 4-nitroisoindoline-1,3-dione with a halogen substituent (e.g., iodide) at position 2.

- React with 4-bromophenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system.

- Heat at 100°C for 12 hours under inert atmosphere.

Advantages :

- Functional Group Tolerance : The nitro group remains intact under coupling conditions.

- Scalability : Yields exceed 80% with optimized catalyst loading.

Experimental Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) :

- δ 8.25–8.15 (m, 2H, aromatic H adjacent to nitro group)

- δ 7.75–7.65 (m, 2H, aromatic H adjacent to bromine)

- δ 7.50–7.40 (m, 4H, remaining aromatic protons)

¹³C NMR :

High-Performance Liquid Chromatography (HPLC)

- Retention Time : 12.4 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min)

- Purity : ≥98% (UV detection at 254 nm).

Industrial-Scale Production Considerations

Solvent Selection and Waste Management

- Preferred Solvents : DMF for condensation steps; ethanol for recrystallization.

- Waste Streams : Brominated byproducts require neutralization before disposal.

Process Optimization

- Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes.

- Catalyst Recycling : Pd catalysts are recovered via filtration over Celite pads.

Applications and Derivatives

While beyond the scope of this report, this compound serves as a precursor to kinase inhibitors and fluorescent probes. Its bromine atom enables further functionalization via cross-coupling.

Chemical Reactions Analysis

2-(4-Bromophenyl)-4-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.

Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-(4-Bromophenyl)-4-nitroisoindoline-1,3-dione serves as a crucial building block for synthesizing more complex molecules. It is utilized in various organic transformations, contributing to the development of new compounds with desirable properties. Its unique chemical structure allows it to participate in diverse reactions, making it an essential reagent in synthetic chemistry .

Biology

The biological activities of this compound have been the subject of extensive research. Notably:

- Antimicrobial Properties : Studies have indicated that derivatives of isoindoline compounds exhibit significant antibacterial activity against various pathogens.

- Anticancer Activity : Research has highlighted its potential as an anticancer agent, particularly through mechanisms involving the modulation of specific cellular pathways associated with tumor growth .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases .

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

- Drug Development : It is being investigated for its potential to target specific diseases such as cancer and autoimmune disorders. The compound's ability to interact with biological targets suggests it could be developed into novel therapeutic agents .

- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing various biological effects. The presence of the bromine atom may enhance its binding affinity to target proteins or enzymes .

Industrial Applications

The compound's unique properties extend to industrial applications:

- Material Science : It is used in the production of advanced materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for creating materials with specific functionalities.

- Electronics : Due to its electronic properties, this compound can be utilized in electronic devices where specific conductivity or reactivity is required .

Data Tables

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile reagent |

| Biology | Antimicrobial, anticancer | Modulates cellular pathways |

| Medicine | Drug development | Targets specific diseases |

| Industry | Material production | Stability and reactivity |

Case Study 1: Anticancer Activity

A study published in Nature Reviews Cancer examined the effects of isoindoline derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in several cancer types by inducing apoptosis through specific signaling pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted at a pharmaceutical laboratory demonstrated that derivatives of this compound exhibited potent activity against gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways within biological systems. The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The target compound’s 4-bromophenyl group distinguishes it from analogs with cyclic amide substituents (e.g., piperidine/pyrrolidine diones in ). These cyclic groups enhance solubility and binding to biological targets like cereblon (CRBN) or kinases .

- The 4-nitro group is conserved in all nitroisoindoline derivatives, contributing to electron-withdrawing effects and reactivity in nucleophilic substitution reactions .

However, analogs like 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione () are synthesized via condensation of nitroisobenzofuran-1,3-dione with amines in acetic acid . Compound 4a () employs CDI-mediated coupling, highlighting the versatility of nitroisoindoline scaffolds in modular synthesis .

Biological Relevance: Piperidine/pyrrolidine dione analogs (e.g., ) are linked to targeted protein degradation (e.g., CDK9) and transcriptional disruption .

Arylpiperazine and Hybrid Derivatives

Table 2: Halogenated Isoindoline Derivatives with Extended Pharmacophores

Key Observations:

- Hybrid Structures : Derivatives combining isoindoline-1,3-dione with arylpiperazine () or triazole () moieties demonstrate enhanced conformational diversity and intermolecular interactions (e.g., halogen bonding in bromophenyl derivatives) .

Biological Activity

2-(4-Bromophenyl)-4-nitroisoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a nitro group and a bromophenyl substituent, contributing to its reactivity and biological interactions. Its structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction, generating reactive intermediates that affect cellular components. Additionally, the bromine atom may facilitate halogen bonding, enhancing binding affinity to target proteins or enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against several cancer cell lines. In vitro studies have shown significant cytotoxic effects against EKVX (lung cancer), CAKI-1 (kidney cancer), and UACC-62 (melanoma) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| EKVX | 5.6 |

| CAKI-1 | 8.3 |

| UACC-62 | 7.1 |

A derivative of this compound was reported to exhibit moderate but significant anticancer activity against these cell lines .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. It has shown the ability to inhibit lipoxygenase activity, which plays a crucial role in inflammatory processes.

Study on Anticancer Activity

A recent study evaluated the efficacy of various isoindoline derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Study on Cholinesterase Inhibition

Another study highlighted the potential of isoindoline derivatives as cholinesterase inhibitors, relevant for Alzheimer's disease treatment. The compound demonstrated promising activity against acetylcholinesterase (AChE) with an IC50 value of 0.361 µM .

Q & A

Q. Optimization factors :

- Catalyst selection : Lewis acids (e.g., FeCl₃) improve electrophilic substitution efficiency .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitration .

- Reagent stoichiometry : Excess HNO₃ increases nitro group yield but risks decomposition; a 1.2:1 molar ratio is optimal .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

Primary methods :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic proton splitting patterns for bromophenyl and nitro groups) .

- FT-IR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-Br stretch) .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water gradient) with ESI-MS for purity (>95%) and molecular ion verification (M+1 at m/z 361) .

Q. Advanced validation :

- X-ray crystallography : For absolute stereochemical confirmation (e.g., comparing with isoindoline-dione derivatives in CSD/CCDC databases) .

Advanced: How can computational chemistry (DFT, MD) predict the reactivity or biological interactions of this compound?

Answer:

Methodological steps :

DFT calculations :

- Optimize molecular geometry at B3LYP/6-31G(d) level to evaluate electron density maps.

- Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., nitro group as electron-deficient center) .

Molecular docking :

- Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with nitroreductase activity).

- Validate with experimental IC₅₀ values from in vitro assays .

MD simulations :

- Simulate solvation dynamics in aqueous/PBS buffers to assess stability and aggregation tendencies .

Q. Key considerations :

- Compare computational results with experimental data (e.g., kinetic studies) to refine force fields .

Advanced: How to design experiments to resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

Answer:

Experimental design :

- Controlled variables :

- Cell line specificity (e.g., HepG2 vs. HEK293).

- Solvent effects (DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Replicate studies : Use ≥3 biological replicates with internal controls (e.g., cisplatin for apoptosis assays) .

Q. Data analysis :

Q. Theoretical alignment :

- Link discrepancies to molecular mechanisms (e.g., nitro group reduction rates in hypoxic vs. normoxic conditions) .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

Stability factors :

Q. Handling protocols :

- Work under inert atmosphere (N₂/Ar) for hygroscopic reactions .

Advanced: How to evaluate the environmental impact or ecotoxicity of this compound using OECD guidelines?

Answer:

Methodology :

- OECD 201 : Algal growth inhibition test (72-h exposure, EC₅₀ determination) .

- OECD 211 : Daphnia magna reproduction assay (21-day chronic toxicity) .

- Bioaccumulation potential : LogP calculation (predicted ~3.2 via ChemAxon) and BCF (bioconcentration factor) modeling .

Q. Data interpretation :

- Compare results with structural analogs (e.g., brominated isoindoline-diones) to identify structure-toxicity relationships .

Advanced: What strategies can reconcile conflicting crystallographic and spectroscopic data for this compound?

Answer:

Resolution steps :

Re-crystallization : Use alternative solvents (e.g., DMF/water) to obtain higher-quality crystals .

Variable-temperature NMR : Probe dynamic effects (e.g., ring puckering) that may obscure signals at 298K .

Complementary techniques :

Q. Theoretical framework :

- Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic packing .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

Recommended assays :

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) with 48–72h exposure .

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram+/Gram– bacteria .

- Enzyme inhibition : Fluorometric assays for kinases or phosphatases (e.g., ATPase activity) .

Q. Controls :

- Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only blanks .

Advanced: How to integrate this compound into a structure-activity relationship (SAR) study for nitroaromatic derivatives?

Answer:

Methodological approach :

Structural modifications :

- Synthesize analogs with varied substituents (e.g., Cl, CF₃ at the 4-position) .

- Replace the bromophenyl group with heteroaromatic rings (e.g., pyridyl) .

Data collection :

Multivariate analysis :

- Use PCA or PLS regression to correlate structural descriptors with activity .

Q. Theoretical basis :

- Align SAR trends with electronic (Hammett σ) and steric (Taft ES) parameters .

Advanced: How can isotopic labeling (e.g., ¹⁵N) elucidate metabolic pathways of this compound?

Answer:

Experimental design :

Synthesis of ¹⁵N-labeled analog :

- Use ¹⁵N-nitrating agents (e.g., ¹⁵NH₄NO₃) during nitration .

Tracing studies :

- Administer labeled compound to in vitro hepatocyte models.

- Analyze metabolites via LC-MSⁿ to track ¹⁵N incorporation .

Pathway mapping :

- Identify nitroreduction products (e.g., amine derivatives) and conjugation pathways (e.g., glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.